molecular formula C11H15N3S B2678891 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine CAS No. 2034458-82-5

4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Cat. No.: B2678891
CAS No.: 2034458-82-5
M. Wt: 221.32
InChI Key: NIRQGCKGJYYHGP-UHFFFAOYSA-N
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Description

4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of central nervous system (CNS) active agents. This molecule integrates a 1,2,4-thiadiazole heterocycle, a scaffold well-documented for its diverse biological activities, with a piperidine system. The 1,2,4-thiadiazole ring is a known bioisostere of pyrimidine, a common motif in pharmaceuticals, which can enhance lipophilicity and improve cell permeability, leading to better bioavailability . Research on structurally similar 1,3,4-thiadiazole derivatives has demonstrated potent anticonvulsant activity, with proposed mechanisms of action involving the facilitation of GABA-ergic neurotransmission in the brain, which prevents abnormal neuronal firing . The presence of the piperidine ring is a common feature in many pharmacologically active compounds and can serve as a crucial pharmacophoric element. The cyclopropylidene substituent may influence the molecule's electronic properties and three-dimensional conformation, potentially fine-tuning its interaction with biological targets. This compound is intended for research purposes only, specifically for in vitro biological screening, hit-to-lead optimization, and the investigation of structure-activity relationships (SAR) in drug discovery programs. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-cyclopropylidenepiperidin-1-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8-12-11(15-13-8)14-6-4-10(5-7-14)9-2-3-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRQGCKGJYYHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves the reaction of cyclopropylidene derivatives with thiadiazole precursors. One common method includes the reaction of cyclopropylidene piperidine with 3-methyl-1,2,4-thiadiazole-5-yl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine exhibits notable antimicrobial properties.

Target Organism MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

These findings suggest potential applications in developing new antibiotics to combat resistant bacterial strains.

Anticancer Properties

The compound has also been evaluated for its anticancer activity against various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment

This indicates a promising avenue for future cancer therapeutics.

Anti-inflammatory Effects

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 50%, highlighting its potential as an anti-inflammatory agent.

Agricultural Applications

The thiadiazole moiety is associated with herbicidal and fungicidal activities. Compounds with similar structures have been utilized in agricultural formulations to enhance crop protection against various pathogens.

Material Science Applications

Research indicates that derivatives of this compound can be used as precursors for synthesizing advanced materials, particularly in the field of polymers and coatings due to their unique chemical properties.

Study on Antimicrobial Activity (2024)

This study assessed the efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023)

In this evaluation, the cytotoxic effects on human breast cancer cells were measured, revealing a dose-dependent decrease in cell viability.

Inflammation Model Study (2025)

This investigation focused on the anti-inflammatory properties of the compound using macrophage models, confirming its ability to modulate inflammatory responses effectively.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine, we compare it with structurally analogous piperidine derivatives, focusing on substituent effects and hypothesized properties.

Structural and Molecular Comparison

The table below highlights key differences between the target compound and 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1343384-62-2, ), a closely related analog:

Compound Heterocyclic Substituent Alkyl/Functional Group Molecular Formula Molar Mass (g/mol) Hypothesized Properties
This compound 3-Methyl-1,2,4-thiadiazole (S, N) Cyclopropylidene (rigid) C₁₁H₁₅N₃S 221.32 Enhanced rigidity, potential sulfur-mediated interactions (e.g., hydrogen bonding, π-effects)
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine 3-Isopropyl-1-methyl-1,2,4-triazole (N only) Isopropyl (flexible) C₁₁H₂₀N₄ 208.3 Increased lipophilicity, conformational flexibility, and steric bulk

Key Differences and Implications

Heterocyclic Substituent: The thiadiazole group in the target compound introduces sulfur, which may enhance polar interactions (e.g., hydrogen bonding, dipole-dipole) compared to the triazole group in the analog . Sulfur’s larger atomic radius could also improve van der Waals interactions with hydrophobic protein pockets.

This rigidity contrasts with the isopropyl group in the analog, which offers flexibility and increased lipophilicity, possibly improving membrane permeability.

Molecular Weight and Lipophilicity :

  • The target compound’s higher molar mass (221.32 vs. 208.3 g/mol) and sulfur content may reduce solubility in aqueous media compared to the triazole analog. However, the cyclopropylidene group’s planar structure could mitigate this by enabling tighter crystal packing .

Biological Activity

4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential as an anticancer agent, anticonvulsant, and its other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15N3S
  • CAS Number : 2034458-73-4

This compound features a piperidine ring substituted with a cyclopropylidene group and a thiadiazole ring, contributing to its unique biological profile.

Anticancer Activity

Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from the thiadiazole structure have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's derivatives displayed IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating strong growth inhibitory activity .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
4iMCF-72.32Induces apoptosis via Bax/Bcl-2 modulation
4eHepG25.36Cell cycle arrest at G2/M phase

These findings suggest that the presence of the thiadiazole moiety enhances the apoptotic effects by modulating key proteins involved in cell survival and death pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. For example:

  • Experimental Models : In studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several thiadiazole derivatives exhibited protective effects against seizures. One study reported that a derivative showed up to 80% protection at a dosage of 100 mg/kg in PTZ tests with minimal toxicity observed .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound appears to enhance apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways.
  • Ion Channel Modulation : The anticonvulsant effects may be linked to interactions with voltage-gated ion channels, which are critical in neuronal excitability .

Case Studies and Research Findings

Recent studies have highlighted the promising pharmacological profiles of thiadiazole derivatives:

  • A study by Aliyu et al. demonstrated that certain derivatives provided significant protection in seizure models while exhibiting low toxicity .
  • In another investigation focusing on anticancer activity, compounds incorporating piperazine or piperidine rings showed enhanced efficacy against cancer cell lines compared to their simpler analogs .

Q & A

Basic: What are the key synthetic routes for 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiadiazole ring via cyclocondensation of thioamides or thioureas with nitriles under acidic conditions .
  • Step 2 : Introduction of the cyclopropylidene group via [2+1] cycloaddition using carbene precursors (e.g., diazocyclopropane derivatives) under transition-metal catalysis .
  • Step 3 : Piperidine functionalization through nucleophilic substitution or reductive amination.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationThiourea, H₂SO₄, 80°C65–75
Cyclopropane additionDiazomethane, Cu(I) catalyst, 0°C50–60

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., cyclopropylidene ring strain analysis) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for thiadiazole protons (δ 8.5–9.5 ppm) and cyclopropylidene CH₂ groups (δ 1.2–1.8 ppm).
    • ¹³C NMR : Confirms sp² carbons in thiadiazole (δ 160–170 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How to optimize reaction conditions for introducing cyclopropylidene groups?

Methodological Answer:
Key considerations:

  • Carbene stability : Use sterically hindered carbene precursors to minimize dimerization .
  • Catalyst selection : Cu(I) or Rh(II) catalysts improve regioselectivity .
  • Temperature control : Low temperatures (0–10°C) reduce side reactions (e.g., ring-opening) .
    Data Contradiction Example :
    Conflicting yields (50–80%) in cyclopropanation may arise from solvent polarity. Polar aprotic solvents (DMF) favor higher yields but risk byproduct formation .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Discrepancies often stem from assay variability or impurities:

  • Purity validation : Use HPLC (>95% purity) to exclude degradation products .
  • Dose-response curves : Conduct assays in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .
  • Mechanistic studies : Pair in vitro data with computational docking (e.g., AutoDock Vina) to validate target binding .

Table 2 : Example Cytotoxicity Data (IC₅₀, μM)

Cell LineObserved IC₅₀Adjusted IC₅₀ (HPLC-purified)Reference
HeLa12.3 ± 1.59.8 ± 0.9
MCF-718.7 ± 2.114.2 ± 1.3

Advanced: What computational methods predict electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models HOMO-LUMO gaps to assess reactivity .
  • Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinity to biological targets (e.g., kinase enzymes) .
  • MD simulations : NAMD or GROMACS assesses conformational stability in aqueous environments .

Advanced: How to design analogs for improved SAR while retaining core pharmacophores?

Methodological Answer:

  • Bioisosteric replacement : Substitute thiadiazole with triazole (synthesis via Huisgen cycloaddition) .
  • Piperidine modifications : Introduce fluorinated or methyl groups to enhance lipophilicity .
  • Cyclopropane alternatives : Test spirocyclic or bicyclic systems to modulate ring strain .

Table 3 : Analog Design Strategies

ModificationPurposeExample CompoundReference
Thiadiazole → TriazoleImprove metabolic stability4-Cyclopropylidene-1-(3-methyl-1,2,4-triazol-5-yl)piperidine
Fluorinated piperidineEnhance BBB penetration4-Cyclopropylidene-1-(3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl)piperidine

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